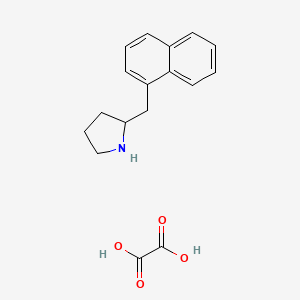

2-(1-Naphthylmethyl)pyrrolidine oxalate

Description

Contextualization within Pyrrolidine-Containing Bioactive Molecules

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in pharmacologically active compounds and natural products. frontiersin.org Its prevalence in drug discovery is due to several advantageous properties. The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional structure that can effectively explore pharmacophore space, a concept referred to as "pseudorotation". nih.govresearchgate.netnih.gov This conformational flexibility, influenced by its substituents, is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.gov

The pyrrolidine scaffold can possess up to four stereogenic centers, leading to a high degree of stereoisomerism. nih.gov This stereochemical complexity is often critical for biological activity, as different stereoisomers can exhibit distinct pharmacological profiles due to differential binding to enantioselective proteins. nih.govresearchgate.netnih.gov

The versatility of the pyrrolidine ring is demonstrated by its presence in a wide range of therapeutic agents, including those with anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.org Its synthesis can be achieved through various methods, such as the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, often derived from the amino acid proline. nih.govresearchgate.netnih.gov

Table 1: Examples of Bioactive Molecules Containing a Pyrrolidine Ring

| Compound Name | Therapeutic Area/Activity |

|---|---|

| Raclopride | Antipsychotic |

| Remoxypride | Antipsychotic |

| Clemastine | Antihistamine |

| Daclatasvir | Antiviral (Hepatitis C) |

| Grazoprevir | Antiviral (Hepatitis C) |

| Pasireotide | Treatment of Cushing's disease |

This table presents a selection of compounds where the pyrrolidine scaffold is a key structural feature, highlighting its importance across different medical applications. mdpi.com

Significance of the 1-Naphthylmethyl Moiety in Medicinal Chemistry

The 1-naphthylmethyl moiety, consisting of a naphthalene (B1677914) ring linked through a methylene (B1212753) group, is another important structural feature in medicinal chemistry. Naphthalene, an aromatic hydrocarbon, is a versatile platform for developing therapeutic agents due to its ability to be chemically modified to modulate biological activity. nih.gov

The inclusion of a naphthalene group in a molecule generally increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This feature can be particularly important for compounds targeting the central nervous system, as it may enhance their ability to cross the blood-brain barrier. ontosight.ai

The rigid, planar structure of the naphthalene ring system can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. These interactions are often crucial for achieving high binding affinity and selectivity. Molecules containing the naphthalene scaffold have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.gov Several FDA-approved drugs, such as propranolol, naproxen, and terbinafine, incorporate a naphthalene core, underscoring its therapeutic relevance. nih.gov

Table 2: Physicochemical Properties of 2-(1-Naphthylmethyl)pyrrolidine Oxalate (B1200264)

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO4 |

| Molecular Weight | 301.34 g/mol |

| Purity | 95% |

| Storage | Cool, dry place |

This table summarizes key physicochemical data for 2-(1-Naphthylmethyl)pyrrolidine oxalate. aksci.com

Overview of the Chemical Compound's Relevance as a Research Probe

The combination of the pyrrolidine ring and the 1-naphthylmethyl moiety in this compound makes it a compelling candidate as a research probe. A research probe is a molecule used to study biological systems, often by interacting with a specific target to elucidate its function or to validate it as a potential therapeutic target.

Given the structural similarities to compounds known to interact with neurotransmitter receptors, this compound may serve as a tool to investigate neurological pathways. evitachem.com For instance, the naphthyl group could enhance binding to dopamine (B1211576) receptors, while the pyrrolidine core could provide the necessary stereochemical orientation for receptor interaction. evitachem.com

The compound's structure suggests it could be used in structure-activity relationship (SAR) studies. By systematically modifying the pyrrolidine or naphthalene components, researchers can gain insights into the structural requirements for binding to a particular biological target. This information is invaluable for the rational design of more potent and selective therapeutic agents.

Furthermore, the synthesis of analogs of this compound could lead to the discovery of novel chemical entities with unique pharmacological profiles. The versatility of pyrrolidine chemistry allows for the introduction of various functional groups, which could be used to modulate the compound's properties and explore its interactions with a wide range of biological targets. nih.gov

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

2-(naphthalen-1-ylmethyl)pyrrolidine;oxalic acid |

InChI |

InChI=1S/C15H17N.C2H2O4/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;3-1(4)2(5)6/h1-3,5-7,9,14,16H,4,8,10-11H2;(H,3,4)(H,5,6) |

InChI Key |

GNZXIAASQVHAGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Naphthylmethyl Pyrrolidine Oxalate

Synthesis of the 2-(1-Naphthylmethyl)pyrrolidine Core Structure

Stereoselective Synthesis of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules, and numerous stereoselective methods have been developed for its synthesis. rsc.org The absolute stereochemistry at the C2 position is crucial and can be established through several distinct strategies.

One common approach begins with a chiral starting material, such as (S)- or (R)-proline, which already contains the desired stereocenter. mdpi.com The synthesis then proceeds by modifying the existing chiral scaffold. mdpi.comnih.gov Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters with high control. rsc.orgacs.org

Alternative stereoselective methods include:

Biocatalytic Desymmetrization : Enzymes like transaminases can be used to convert prochiral ω-chloroketones into chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.gov This method offers access to both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.gov

Reduction of Pyrrole (B145914) Precursors : The diastereoselective hydrogenation of substituted pyrroles, often using rhodium or palladium catalysts, can produce highly functionalized pyrrolidines. researchgate.net The stereochemical outcome is directed by existing substituents on the pyrrole ring. researchgate.net

Tandem Cyclization Reactions : Chiral N-allyl oxazolidines can undergo a hydrozirconation-cyclization sequence to form the pyrrolidine ring with excellent diastereoselectivity. nih.gov

The selection of a specific synthetic route depends on the desired stereoisomer, the availability of starting materials, and the scalability of the process.

Coupling Reactions for Introducing the Naphthylmethyl Group

Once the chiral pyrrolidine scaffold is obtained, the naphthylmethyl moiety must be introduced. This transformation typically involves the formation of a carbon-carbon or carbon-nitrogen bond at the 2-position of the pyrrolidine ring.

Direct Alkylation : A straightforward method is the nucleophilic substitution reaction between a suitable pyrrolidine derivative and a 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene. In a related synthesis, 2-methylpyrrolidine (B1204830) is reacted with naphthalen-1-ylmethyl chloride to form the C-C bond at the C2 position. evitachem.com For C-N bond formation, N-alkylation of pyrrolidine with an alkyl halide in the presence of a base is a common and efficient method. organic-chemistry.org

Organometallic Cross-Coupling : More advanced methods, such as nickel-catalyzed Negishi cross-couplings, can be employed. nih.govmit.edu This involves the reaction of a racemic α-zincated N-Boc-pyrrolidine with an unactivated secondary halide. nih.govmit.edu This enantioconvergent approach allows for the synthesis of a specific enantiomer of the 2-alkylated pyrrolidine from a racemic precursor, with the stereochemistry being controlled by a chiral ligand. nih.gov

Table 1: Comparison of Coupling Strategies

| Coupling Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Direct C-Alkylation | Pyrrolidine derivative + Naphthylmethyl halide | Often requires a strong base; potential for side reactions. | evitachem.com |

| Direct N-Alkylation | Pyrrolidine + Naphthylmethyl halide | Simpler procedure, suitable for attaching the group to the nitrogen atom. | organic-chemistry.org |

| Negishi Cross-Coupling | α-zincated N-Boc-pyrrolidine + Naphthylmethyl halide + Ni-catalyst/chiral ligand | Enantioconvergent; provides high stereochemical control. | nih.govmit.edu |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Continuous flow chemistry offers a modern solution for scalable synthesis, providing rapid, cost-efficient, and scalable access to chiral α-substituted pyrrolidines with high throughput. rsc.org

Table 2: Parameters for Synthesis Optimization

| Parameter | Objective | Example Strategies | Reference |

|---|---|---|---|

| Solvent | Improve solubility, reaction rate, and selectivity. | Screening a panel of solvents (e.g., THF, Toluene, CH₂Cl₂). | nih.gov |

| Temperature | Control reaction kinetics and minimize side products. | Running reactions at various temperatures (e.g., -20°C to reflux). | nih.gov |

| Catalyst/Reagent | Increase reaction rate and yield. | Testing different catalysts (e.g., Pd/C, NiCl₂) or reducing agents (e.g., LiAlH₄). | nih.govnih.gov |

| Reaction Time | Ensure complete conversion without product degradation. | Monitoring reaction progress using techniques like HPLC. | google.com |

| Work-up/Purification | Achieve high purity on a large scale. | Developing crystallization-based purification over chromatographic methods. | nih.gov |

Salt Formation Chemistry: The Oxalate (B1200264) Counter-ion

The conversion of the free base of 2-(1-Naphthylmethyl)pyrrolidine into its oxalate salt is a deliberate chemical transformation designed to enhance its physicochemical properties.

Rationale for Oxalate Salt Derivatization

The formation of a salt is a common strategy in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API). Oxalate salts, in particular, are chosen for several reasons:

Improved Solubility and Bioavailability : Many APIs exist as free bases that have low water solubility. Converting them to a salt form, such as an oxalate, can significantly increase their dissolution rate and, consequently, their bioavailability. acs.orgnih.gov For example, the oxalate salt of the drug ethionamide (B1671405) exhibited a 25-fold higher dissolution rate and a 2.5-fold greater plasma concentration compared to the free base. acs.org

Crystallinity and Stability : The free base of a compound may be an oil or an amorphous solid, which can be difficult to handle, purify, and formulate. Salt formation with oxalic acid often yields a stable, crystalline solid with a sharp melting point, which is more suitable for manufacturing and formulation processes. prepchem.comgoogle.com

Ease of Formulation : Crystalline salts generally have better handling properties, such as flowability and compressibility, which can simplify the manufacturing of solid dosage forms like tablets. google.com

The choice of oxalic acid is based on its ability to form a stable ionic bond with the basic nitrogen atom of the pyrrolidine ring, leading to a salt with desirable pharmaceutical characteristics. nih.gov

Characterization of the Salt Stoichiometry

Determining the precise molar ratio of the basic drug molecule to the oxalic acid counter-ion is essential for ensuring the consistency and quality of the final product. A variety of analytical techniques are employed to confirm the salt stoichiometry.

Single-Crystal X-ray Diffraction (SC-XRD) : This is a definitive method that provides the three-dimensional structure of the crystalline salt. It can unambiguously show the proton transfer from the acid to the base and reveal the precise arrangement and ratio of the ions in the crystal lattice. nih.gov

X-ray Powder Diffraction (XRPD) : XRPD provides a characteristic diffraction pattern for a specific crystalline solid. It is used to identify the salt form and can distinguish between different stoichiometries (e.g., mono-oxalate vs. hemi-oxalate) and polymorphic forms. google.com

Titration : Classical analytical methods can be used to determine the stoichiometry. The amount of oxalate in a sample can be quantified by redox titration with a standardized solution of potassium permanganate. askiitians.comlibretexts.org The amount of the basic amine can be determined by acid-base titration. Comparing the molar quantities of the two components reveals their ratio.

Spectroscopic and Thermal Analysis : Techniques such as FT-IR spectroscopy can show the presence of carboxylate and ammonium (B1175870) functional groups, confirming salt formation. nih.gov Thermal analysis methods like Differential Scanning Calorimetry (DSC) can identify the melting point of the salt, which is a characteristic physical property. nih.gov

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the salt. The experimental results can be compared to the theoretical values for different possible stoichiometries to confirm the correct one. mdpi.com

Table 3: Methods for Stoichiometry Characterization

| Technique | Information Provided | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D structure, confirms proton transfer and ionic ratio. | nih.gov |

| X-ray Powder Diffraction (XRPD) | Identifies crystalline form and can distinguish different stoichiometries. | google.com |

| Titration (e.g., with KMnO₄) | Quantifies the molar amount of oxalate ion in the sample. | askiitians.comlibretexts.org |

| Elemental Analysis | Confirms the empirical formula of the salt. | mdpi.com |

| FT-IR Spectroscopy | Confirms salt formation by identifying characteristic functional groups. | nih.gov |

Design and Synthesis of Structural Analogs and Derivatives

The systematic structural modification of 2-(1-Naphthylmethyl)pyrrolidine is crucial for elucidating the key molecular features that govern its biological activity. These modifications are typically guided by SAR data, computational modeling, and an understanding of the metabolic pathways.

The pyrrolidine ring is a versatile scaffold that can be modified at various positions to influence the compound's physicochemical properties and its interaction with biological targets. researchgate.net The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a significant percentage of FDA-approved drugs containing a substituted pyrrolidine moiety. nih.gov

Key modifications to the pyrrolidine ring include:

N-Substitution: The secondary amine of the pyrrolidine ring offers a convenient handle for introducing a wide range of substituents. The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines. nih.gov This approach allows for the introduction of various aromatic and heteroaromatic rings, which can probe electronic and steric effects on activity. SAR studies on pyrrolidine amide derivatives have shown that the nature of the N-acyl substituent significantly impacts inhibitory potency and selectivity. rsc.org

Ring Substitution: Introduction of substituents on the carbon atoms of the pyrrolidine ring can influence the molecule's conformation and polarity. For instance, fluorination at the C-4 position has been explored to modulate the basicity of the pyrrolidine nitrogen and improve metabolic stability. nih.gov The stereochemistry of substituents at the C-3 and C-4 positions is also critical, with the cis-configuration of substituents sometimes being preferred over the trans orientation for optimal biological activity. nih.gov

Ring Opening and Contraction: While less common, the synthesis of ring-opened analogs can provide valuable information about the necessity of the cyclic structure for activity. Conversely, ring contraction to azetidine (B1206935) derivatives can explore the impact of ring strain and conformational restriction.

A general synthetic route to 2-substituted pyrrolidines involves the reaction of N-(3-chloropropyl) imines with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). lookchem.com This methodology is particularly effective for imines derived from aromatic aldehydes, providing a direct route to analogs with varied substituents at the 2-position. lookchem.com

Table 1: Examples of Pyrrolidine Ring Modifications and Their Rationale

| Modification Type | Example of Synthetic Approach | Rationale for Modification |

| N-Alkylation | Reaction with alkyl halides | To investigate the influence of steric bulk and lipophilicity on activity. |

| N-Arylation | Reductive amination of diketones with anilines nih.gov | To explore electronic effects and potential π-π interactions. |

| C-3/C-4 Substitution | Stereoselective synthesis from chiral precursors | To probe the conformational requirements of the binding pocket. |

| Ring Fluorination | Use of fluorinated building blocks | To enhance metabolic stability and modulate pKa. |

The 1-naphthylmethyl group is a large, lipophilic moiety that likely engages in significant hydrophobic and/or π-stacking interactions with a biological target. The exploration of alternative aromatic and heteroaromatic systems is a key strategy for improving potency, selectivity, and pharmacokinetic properties.

The replacement of the naphthyl group with other aromatic systems can be achieved through the synthesis of various 2-arylmethylpyrrolidines. A versatile method for this involves the coupling of a suitable pyrrolidine precursor with a variety of arylmethyl halides or through the reductive amination of aryl aldehydes followed by cyclization.

Key variations include:

Bioisosteric Replacements: The naphthyl ring can be replaced by other bicyclic aromatic systems such as quinoline, isoquinoline, or indole (B1671886) to investigate the role of heteroatoms and their positioning on activity. Monocyclic aromatic rings like phenyl, substituted phenyls (with electron-donating or -withdrawing groups), and various five- or six-membered heteroaromatic rings (e.g., thiophene, furan, pyridine) are also synthesized to determine the optimal size, electronics, and hydrogen bonding capacity of the aromatic moiety. rsc.org

Substitution on the Aromatic Ring: The introduction of substituents on the naphthyl or other aromatic rings can fine-tune the electronic properties and provide additional interaction points with the target. For example, the introduction of hydroxyl, methoxy, or halogen groups can modulate lipophilicity and introduce potential hydrogen bond donor/acceptor sites.

Table 2: Examples of Aromatic System Variations and Their Rationale

| Aromatic System | Rationale for Variation |

| Phenyl and Substituted Phenyls | To determine the minimal structural requirements for activity and probe electronic effects. |

| Quinoline/Isoquinoline | To introduce nitrogen atoms for potential hydrogen bonding and to alter the electronic distribution. |

| Indole | To introduce a hydrogen bond donor and explore different hydrophobic interactions. |

| Thiophene/Furan | To explore the impact of five-membered heteroaromatic rings on activity and physicochemical properties. |

To gain a deeper understanding of the spatial relationship between the pyrrolidine ring and the aromatic system, analogs containing bridging units or constrained linkers can be synthesized. These modifications help to define the optimal conformation for biological activity.

Conformationally Restricted Analogs: The introduction of a bridge, for instance by creating a bicyclic system that includes the pyrrolidine ring, can lock the molecule into a specific conformation. nih.gov The synthesis of such bridged structures can provide valuable insights into the bioactive conformation. nih.gov For example, the use of bridged piperidine (B6355638) analogs has been shown to enhance affinity for certain receptors by more closely mimicking the preferred ring conformation. nih.gov

Linker Modification: The methylene (B1212753) linker between the pyrrolidine and naphthyl rings can be extended, shortened, or replaced with more rigid units like a vinyl or ethynyl (B1212043) group. This allows for an investigation of the optimal distance and orientation between the two key pharmacophoric elements.

Introduction of Functional Groups: The incorporation of functional groups such as amides, esters, or ethers into the linker region can introduce additional points of interaction and influence the molecule's pharmacokinetic profile. SAR studies on pyrrolidine amide derivatives have demonstrated that the nature of the linker between the pyrrolidine and a terminal phenyl group can significantly affect inhibitory potency and selectivity. rsc.org

Table 3: Examples of Bridging Units and Functional Groups for SAR Studies

| Modification | Example | Rationale |

| Bridged Pyrrolidine | Bicyclic pyrrolidine analogs | To restrict conformational flexibility and identify the bioactive conformation. nih.gov |

| Linker Homologation | Ethylene or propylene (B89431) linker | To probe the optimal distance between the pyrrolidine and aromatic rings. |

| Rigid Linkers | Vinylene or ethynylene | To introduce conformational constraint in the linker region. |

| Functionalized Linkers | Amide or ether linkages | To introduce hydrogen bonding capabilities and alter physicochemical properties. rsc.org |

The systematic application of these synthetic strategies allows for a comprehensive exploration of the SAR for 2-(1-Naphthylmethyl)pyrrolidine oxalate, ultimately guiding the design of analogs with improved pharmacological profiles.

Molecular Pharmacology and Biological Target Elucidation of 2 1 Naphthylmethyl Pyrrolidine Oxalate

Receptor Binding Affinity and Selectivity Profiling

Comprehensive screening of 2-(1-Naphthylmethyl)pyrrolidine oxalate (B1200264) against various receptor families is a critical step in elucidating its potential pharmacological effects. The following sections outline the key receptor systems that would be of interest for such profiling.

Investigation of Nicotinic Acetylcholine (B1216132) Receptor Subtypes

The structural similarity of the pyrrolidine (B122466) moiety to nicotine (B1678760) suggests that 2-(1-Naphthylmethyl)pyrrolidine oxalate could potentially interact with nicotinic acetylcholine receptors (nAChRs). psychonautwiki.org These receptors are ligand-gated ion channels involved in a wide array of physiological processes. A thorough investigation would involve binding assays across various nAChR subtypes to determine affinity and selectivity. However, at present, there is no publicly available data on the binding of this compound to any nAChR subtypes.

Sigma Receptor Ligand Characterization (e.g., σ1R, σ2R)

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as unique targets for a variety of synthetic compounds and are implicated in numerous neurological functions. Notably, certain N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have demonstrated high affinity for sigma receptors. nih.gov Given these precedents, characterizing the binding of this compound to σ1 and σ2 receptors would be a logical step. Currently, no such binding data has been reported.

Exploration of Serotonin (B10506) Receptor (5-HT) Interactions

The diverse family of serotonin (5-HT) receptors plays a crucial role in neurotransmission and is a common target for therapeutic agents. The interaction of novel compounds with various 5-HT receptor subtypes can indicate potential effects on mood, cognition, and other central nervous system functions. A comprehensive binding profile of this compound against a panel of 5-HT receptors would be highly informative, but this information is not yet available.

Assessment of Muscarinic Acetylcholine Receptor Modulation

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a wide range of cholinergic functions. While some substituted pyrrolidines are known to interact with these receptors, the affinity and functional activity of this compound at the five muscarinic receptor subtypes (M1-M5) have not been documented.

Enzymatic Modulation and Inhibition Studies

In addition to receptor interactions, the potential for this compound to modulate or inhibit key enzymes is an important area of investigation. For instance, many drugs are metabolized by or inhibit cytochrome P450 enzymes, which has significant implications for drug-drug interactions. Furthermore, inhibition of enzymes such as acetylcholinesterase or monoamine oxidase can have profound pharmacological effects. There is currently no available data on the enzymatic modulation or inhibition properties of this compound.

Evaluation of Cyclooxygenase (COX) Isozyme Activity

Currently, there is a lack of publicly available scientific literature that specifically investigates the inhibitory activity of this compound on cyclooxygenase (COX) isozymes. While the broader class of pyrrolidine derivatives has been a subject of interest in medicinal chemistry for the development of anti-inflammatory agents, with some compounds showing inhibition of COX-1 and COX-2 enzymes, no such data has been reported for this particular oxalate salt. nih.govnih.gov For instance, studies on other pyrrolidine-containing molecules have explored their potential as COX inhibitors, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.gov

Investigation of Efflux Pump Inhibitory Potential

The potential of this compound as an efflux pump inhibitor (EPI) has not been explicitly detailed in published research. However, the structurally related compound, 1-(1-Naphthylmethyl)-piperazine (NMP), has been identified as an inhibitor of Resistance-Nodulation-Division (RND) type efflux pumps in Gram-negative bacteria. nih.govfrontiersin.orgresearchgate.net This suggests that the 1-naphthylmethyl moiety may contribute to interactions with bacterial efflux pumps. Efflux pumps are a significant mechanism of multidrug resistance in bacteria, and their inhibition is a key strategy to restore the efficacy of antibiotics. mdpi.comnih.gov Research into other pyrrolidine and pyrrole-based derivatives has also highlighted their potential as efflux pump inhibitors. researchgate.net Despite these related findings, specific studies evaluating the direct inhibitory effect of this compound on various efflux pump systems are not currently available.

Screening Against Other Relevant Enzyme Systems

Comprehensive screening data for this compound against a panel of other relevant enzyme systems is not available in the public domain. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, demonstrating interactions with various enzymes and receptors. nih.govnih.gov For example, different pyrrolidine derivatives have been investigated for their inhibitory effects on enzymes such as α-amylase, DNA gyrase, and topoisomerase IV. nih.gov Additionally, a study on N-nitroso-N-(1-naphthylmethyl)-N'-isobutyrylalanine demonstrated inhibition of α-chymotrypsin through active-site labeling by the naphthylmethyl cation. nih.gov However, without specific enzymatic assays performed on this compound, its broader enzymatic activity profile remains uncharacterized.

In Vitro Functional Assays and Cellular Mechanistic Investigations

Ligand-Induced Receptor Activation or Antagonism in Cell Lines

There are no specific studies in the available scientific literature that report on the ability of this compound to induce activation or antagonism of specific receptors in cell-based assays. The pyrrolidine ring is a key structural feature in many compounds with known receptor activity, including selective 5-HT1A receptor agonists. nih.gov For example, a series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides were synthesized and shown to have potent and selective agonistic activity for the 5-HT1A receptor. nih.gov However, the specific substitution pattern of this compound differs significantly, and its interaction with various receptors has not been experimentally determined.

Analysis of Intracellular Signaling Pathway Perturbations

Detailed investigations into the effects of this compound on intracellular signaling pathways have not been reported. The perturbation of cellular signaling is a common mechanism of action for many bioactive molecules. cellsignal.commdbioproducts.com For instance, one study on a different pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, demonstrated its ability to inhibit Toll-like receptor (TLR) signaling pathways, which are crucial in the inflammatory response. nih.gov This highlights the potential for pyrrolidine-containing compounds to modulate key signaling cascades. Nevertheless, the specific impact of this compound on cellular signaling remains an area for future research.

Cellular Uptake and Subcellular Distribution Research

There is no available research detailing the cellular uptake and subcellular distribution of this compound. Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action. Studies on other types of pyrrolidine-containing molecules, such as pyrrolidine-amide oligonucleotide mimics, have shown cellular uptake into HeLa cells. nih.gov However, these molecules are structurally distinct from this compound, and their uptake mechanisms cannot be assumed to be similar. The physicochemical properties of this compound would be expected to influence its ability to cross cellular membranes, but this has not been experimentally verified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Systematic Elucidation of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. For 2-(1-Naphthylmethyl)pyrrolidine, the key pharmacophoric elements are the basic nitrogen of the pyrrolidine (B122466) ring and the large aromatic system of the naphthyl group.

Impact of Pyrrolidine Ring Substitutions and Conformation on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and the synthetic accessibility of its derivatives. nih.gov Its non-planar, puckered conformation, often described as "pseudorotation," allows it to explore a wider range of spatial arrangements compared to flat aromatic rings. nih.gov The biological activity of pyrrolidine-containing compounds is highly sensitive to substitutions on the ring and its conformational state.

The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, making it a critical site for ionic interactions with target receptors, such as the conserved aspartate residue in the primary (S1) binding site of monoamine transporters. nih.gov The position and nature of substituents on the pyrrolidine ring can significantly modulate activity through several mechanisms:

Steric Hindrance: Bulky substituents can either enhance binding by occupying a specific pocket or decrease affinity by clashing with amino acid residues at the binding site.

Conformational Locking: Substitutions can restrict the ring's conformational flexibility, "locking" it into a bio-active conformation. For example, substitutions at the C-4 position can favor either a Cγ-exo or Cγ-endo envelope conformer, which can alter the orientation of other substituents and their interaction with the target. nih.gov

Altered Basicity: Substituents, particularly those with strong electronic effects, can influence the basicity (pKa) of the pyrrolidine nitrogen, affecting the strength of the crucial ionic bond with the receptor. nih.gov

Studies on various pyrrolidine derivatives have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. nih.govnih.gov For instance, research on pyrrolidine pentamine inhibitors showed that truncating the scaffold or altering functionalities resulted in a loss of inhibitory activity. nih.govnih.gov

Table 1: Influence of Pyrrolidine Ring Modifications on Biological Activity in Related Scaffolds

| Modification Type | Position | Example Substituent | General Effect on Activity | Reference |

|---|---|---|---|---|

| Substitution | C-3 | Phenyl groups | Can improve potency and alter receptor selectivity. | nih.gov |

| Substitution | C-4 | Fluoro, tert-butyl | Controls ring pucker (endo/exo conformation), influencing ligand orientation. | nih.gov |

| Stereochemistry | C-2, C-5 | Varied | Stereospecific orientations can dramatically change the binding mode and functional outcome (e.g., agonist vs. antagonist). | nih.gov |

| Truncation | Full Scaffold | Removal of parts | Generally leads to a significant loss of inhibitory activity, highlighting the importance of the complete scaffold. | nih.govnih.gov |

Role of the 1-Naphthylmethyl Moiety in Ligand-Target Recognition

The 1-naphthylmethyl group is a large, hydrophobic moiety that plays a pivotal role in ligand-target recognition, primarily through non-covalent interactions. In the context of monoamine transporters, which are the presumed targets for this compound, this bulky aromatic group is essential for anchoring the ligand within the binding pocket. nih.gov

The transporter's primary S1 binding site contains a hydrophobic region sculpted by aromatic and aliphatic amino acid residues. nih.govnih.gov The naphthyl group is ideally suited to occupy this pocket, forming favorable interactions such as:

Hydrophobic Interactions: The non-polar surface of the naphthalene (B1677914) ring system interacts favorably with hydrophobic residues, displacing water molecules and contributing to binding affinity.

π-π Stacking: The aromatic rings of the naphthyl group can stack with the aromatic side chains of receptor residues like phenylalanine, tyrosine, or tryptophan, providing significant binding energy. nih.gov

Van der Waals Forces: Close packing of the naphthyl group against the contours of the binding pocket maximizes favorable van der Waals contacts.

The linker between the pyrrolidine and naphthyl groups (the methylene (B1212753) bridge, -CH2-) provides rotational flexibility, allowing the naphthyl moiety to adopt an optimal orientation within the binding site. The position of substitution on the naphthalene ring (1- vs. 2-position) is also critical, as it dictates the trajectory of the group into the binding pocket and can influence selectivity between different transporter subtypes (e.g., for dopamine (B1211576), serotonin (B10506), or norepinephrine). nih.gov Studies on naphthoquinones have shown that they bind within the ligand-binding cavity of receptors, and their orientation is critical for activation. nih.gov

Influence of Chiral Centers on Receptor Binding and Functional Efficacy

The 2-(1-Naphthylmethyl)pyrrolidine molecule possesses a chiral center at the C-2 position of the pyrrolidine ring. This means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-(1-Naphthylmethyl)pyrrolidine and (S)-2-(1-Naphthylmethyl)pyrrolidine. Biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. This inherent chirality of the target protein often leads to stereoselective recognition of ligands. researchgate.net

Consequently, the two enantiomers of a chiral drug can exhibit profoundly different pharmacological properties:

Binding Affinity: One enantiomer (the eutomer) may fit much more precisely into the binding site, resulting in significantly higher affinity than the other (the distomer).

Efficacy: One enantiomer might act as an agonist, while the other could be a weaker agonist, an antagonist, or even inactive. researchgate.net

Selectivity: The enantiomers may display different selectivity profiles for various receptor subtypes.

This stereoselectivity arises because the three-dimensional arrangement of substituents around the chiral center must complement the specific spatial arrangement of amino acid residues in the binding pocket. An incorrect orientation of a key interacting group can disrupt binding. For example, the synthesis of 2-substituted pyrrolidines often focuses on stereoselective methods to produce a single, desired enantiomer, acknowledging the critical role of stereochemistry in determining biological outcomes. researchgate.netnih.gov

Table 2: Stereoselectivity in Biologically Active Amine Derivatives

| Compound Class | Chiral Center | Observation | Implication | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | C-2, C-3, C-4 | Stereospecific orientation can dictate the binding mode and switch a compound from an agonist to an antagonist. | The absolute configuration is a critical determinant of functional activity. | nih.gov |

| Piperazine Derivatives | C-2 of ethylphenyl group | The S-(+) enantiomers had significantly stronger analgesic activity than their R-(-) counterparts. | Enantiomers can have dramatically different potencies. | researchgate.net |

| Pyrrolidine-2,5-diones | Spiro center | High enantio- and diastereoselectivity were achieved in synthesis, with different stereoisomers showing varied antioxidant activity. | Biological activity is highly dependent on the specific 3D structure. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. uran.ua For a compound like 2-(1-Naphthylmethyl)pyrrolidine, QSAR models can be developed to predict the activity of novel analogs, thereby guiding synthetic efforts toward more potent and selective molecules. nih.govresearchgate.net

A QSAR study involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to find a statistically significant correlation between a subset of these descriptors and the measured biological activity (e.g., IC50). uran.ua

Commonly used descriptors in QSAR studies for compounds targeting monoamine transporters include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters (e.g., Verloop sterimol). They are important for ensuring a good fit within the receptor binding site.

Hydrophobic Descriptors: The most common is the partition coefficient (logP), which measures the lipophilicity of a compound. This is critical for modeling hydrophobic interactions with the receptor and for predicting membrane permeability.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) go a step further by analyzing the 3D fields (steric, electrostatic, hydrophobic) surrounding the aligned molecules. mdpi.com These models can generate intuitive 3D contour maps that highlight regions where modifications are likely to increase or decrease activity, providing a powerful visual guide for drug design. mdpi.com

Table 3: Typical Molecular Descriptors for QSAR Modeling of Monoamine Transporter Inhibitors

| Descriptor Class | Specific Descriptor Example | Property Quantified | Relevance to Binding | Reference |

|---|---|---|---|---|

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity | Hydrophobic interactions with the binding pocket; membrane permeability. | uran.ua |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity and potential for charge-transfer interactions. | uran.ua |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with polar residues in the binding site. | uran.ua |

| Steric / Geometric | Molecular Volume / Surface Area | Size and shape of the molecule | Steric fit within the receptor; accessibility of binding site. | uran.ua |

| 3D-Field | CoMFA/CoMSIA Fields | 3D steric and electrostatic potential | Provides a 3D map of favorable and unfavorable regions for substitution. | mdpi.com |

| Topological | Connectivity Indices | Molecular branching and shape | Correlates with overall molecular architecture and fit. | researchgate.net |

Analysis of Ligand-Target Molecular Interactions and Binding Site Determinants

The presumed biological targets for 2-(1-Naphthylmethyl)pyrrolidine are the monoamine transporters (MATs), specifically the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov These transporters clear neurotransmitters from the synapse via an "alternating access" mechanism. nih.gov Inhibitors like 2-(1-Naphthylmethyl)pyrrolidine are thought to bind within the transporter's central binding site (S1), blocking substrate translocation. nih.gov

The S1 binding site is located deep within the protein, between transmembrane helices (TMs) 1, 3, 6, and 8. nih.gov Molecular docking and mutagenesis studies of other ligands have revealed key interactions that are likely relevant for 2-(1-Naphthylmethyl)pyrrolidine:

Ionic Interaction: The protonated secondary amine of the pyrrolidine ring is expected to form a strong salt bridge with a highly conserved aspartate residue (Asp79 in DAT, Asp98 in SERT). nih.govnih.gov This interaction is considered the primary anchor for most amine-containing transporter ligands.

Hydrophobic Pocket: The 1-naphthylmethyl moiety would extend into a hydrophobic pocket. In SERT, this pocket is lined by residues such as Tyrosine, Isoleucine, Phenylalanine, and Valine. In DAT, the corresponding pocket is somewhat larger and more hydrophobic. The bulky naphthyl group would engage in extensive hydrophobic and π-π stacking interactions with these residues. nih.govnih.gov

Hydrogen Bonds: In addition to the primary ionic bond, other hydrogen bonds may form between the ligand and polar residues or backbone carbonyls in the binding site, further stabilizing the complex.

Allosteric Site (S2): Some transporter ligands also interact with a secondary, allosteric binding site located in the extracellular vestibule, further from the central S1 site. nih.gov It is possible that the large size of the 1-naphthylmethyl group could allow it to interact with residues at the interface of the S1 and S2 sites, potentially influencing transporter conformation and inhibitor selectivity.

Table 4: Key Amino Acid Residues in Monoamine Transporter (MAT) Binding Sites

| Transporter | Binding Site | Key Interacting Residues | Likely Interaction with 2-(1-Naphthylmethyl)pyrrolidine | Reference |

|---|---|---|---|---|

| SERT | S1 (Central) | Asp98 | Ionic bond with protonated pyrrolidine nitrogen. | nih.govnih.gov |

| S1 (Central) | Tyr95, Ile172, Phe335, Phe341, Val501 | Hydrophobic & π-π interactions with the naphthyl group. | nih.gov | |

| DAT | S1 (Central) | Asp79 | Ionic bond with protonated pyrrolidine nitrogen. | nih.govnih.gov |

| S1 (Central) | Phe155, Phe320, Val152 | Hydrophobic & π-π interactions with the naphthyl group. | nih.gov | |

| All MATs | S2 (Allosteric) | Residues in EL2, EL4, TM1b, TM10 | Potential secondary interactions with the naphthyl group, influencing selectivity. | nih.gov |

Computational and Theoretical Investigations of 2 1 Naphthylmethyl Pyrrolidine Oxalate

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. nih.gov For 2-(1-Naphthylmethyl)pyrrolidine oxalate (B1200264), molecular docking simulations can elucidate its potential binding modes within various protein targets.

Analysis of Predicted Binding Poses and Interaction Networks

The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. This allows for the formation of hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone. The flexible linker allows the naphthyl group and the pyrrolidine ring to adopt various conformations to fit optimally within the binding site.

A hypothetical interaction network could involve the naphthyl group embedded in a hydrophobic pocket, while the pyrrolidine ring is positioned to form hydrogen bonds at the periphery of the binding site. The oxalate counter-ion is generally not included in docking studies as the primary interest lies in the binding of the active molecule.

Identification of Critical Amino Acid Residues in Target Binding Sites

The identification of critical amino acid residues is a key outcome of molecular docking studies. For 2-(1-Naphthylmethyl)pyrrolidine, the specific residues would depend on the target protein. However, based on its chemical structure, we can hypothesize the types of residues that would be critical for binding.

Aromatic residues (Phenylalanine, Tyrosine, Tryptophan) would be critical for establishing hydrophobic and π-stacking interactions with the naphthyl moiety. Polar and charged residues (e.g., Aspartate, Glutamate (B1630785), Lysine, Arginine, Serine, Threonine) would be important for forming hydrogen bonds or salt bridges with the pyrrolidine nitrogen. The precise nature and strength of these interactions would determine the binding affinity and selectivity of the compound for a particular target.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations can provide insights into the conformational dynamics of a ligand and its target, as well as the stability of the ligand-target complex over time.

For a complex of 2-(1-Naphthylmethyl)pyrrolidine with a hypothetical protein target, MD simulations could reveal the flexibility of the naphthylmethyl side chain and the pyrrolidine ring within the binding site. It could also show how the interaction network, including hydrogen bonds and hydrophobic contacts, evolves over time. The stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex would exhibit minimal fluctuations in these parameters over the course of the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of a molecule. For 2-(1-Naphthylmethyl)pyrrolidine, these calculations can provide information on properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets.

Computational Pharmacokinetic Predictions (e.g., Absorption, Distribution, Metabolism, Excretion)

Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are crucial for its success. nih.govnih.gov Various in silico models are available to estimate these pharmacokinetic parameters. nih.govnih.gov

Below is a table of predicted ADMET properties for 2-(1-Naphthylmethyl)pyrrolidine. These values are hypothetical and would need to be confirmed by experimental studies.

| Property | Predicted Value | Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | High | Indicates good intestinal absorption. |

| P-glycoprotein Substrate | Likely | May be subject to efflux from cells, potentially reducing bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely | The molecule may be able to cross the BBB and have effects on the central nervous system. |

| Plasma Protein Binding | High | A significant portion of the drug may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes (e.g., CYP2D6, CYP3A4) | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | The compound and its metabolites are likely to be cleared by the kidneys. |

Advanced Analytical and Bioanalytical Methodologies in Research on 2 1 Naphthylmethyl Pyrrolidine Oxalate

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular architecture of 2-(1-Naphthylmethyl)pyrrolidine oxalate (B1200264).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical for the complete structural assignment of 2-(1-Naphthylmethyl)pyrrolidine oxalate, providing information on the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum, the protons of the 2-(1-Naphthylmethyl)pyrrolidine cation would exhibit characteristic chemical shifts. oregonstate.educompoundchem.comlibretexts.orglibretexts.org The seven protons of the naphthalene (B1677914) ring system would typically appear in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) bridge protons (Ar-CH₂) and the protons of the pyrrolidine (B122466) ring would be found in the aliphatic region. oregonstate.educompoundchem.comlibretexts.orglibretexts.org Specifically, the benzylic protons adjacent to the naphthalene ring are expected to be deshielded and appear at approximately δ 3.5-4.5 ppm. The protons on the pyrrolidine ring would show signals typically between δ 1.5-3.5 ppm. compoundchem.comlibretexts.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the naphthalene ring would resonate in the downfield region (δ 120-140 ppm). libretexts.orgorganicchemistrydata.org The carbons of the pyrrolidine ring typically appear between δ 25-60 ppm, while the benzylic carbon would be found around δ 50-60 ppm. libretexts.orgchemicalbook.comspectrabase.comresearchgate.net The two equivalent carbons of the oxalate anion would produce a single signal in the range of δ 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | 120 - 140 |

| Naphthyl-CH₂- | 3.5 - 4.5 | 50 - 60 |

| Pyrrolidine-CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 |

| Pyrrolidine-CH₂ | 1.5 - 2.5 | 25 - 35 |

| Pyrrolidine-CH | 2.8 - 3.8 | 55 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the elemental composition and, consequently, the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).

For this compound, HRMS analysis would be performed on the cation, [2-(1-Naphthylmethyl)pyrrolidine+H]⁺. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be validated. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for the [2-(1-Naphthylmethyl)pyrrolidine+H]⁺ Cation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N⁺ |

| Calculated Exact Mass | 212.1434 |

The analysis would typically be conducted using an electrospray ionization (ESI) source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the amine salt, the aromatic naphthalene ring, and the aliphatic pyrrolidine ring, as well as the oxalate counter-ion. walisongo.ac.idnih.govmdpi.commdpi.comresearchgate.net Key expected absorptions include N-H stretching from the protonated pyrrolidine nitrogen, aromatic and aliphatic C-H stretching, C=C stretching from the naphthalene ring, and strong absorptions from the carboxylate groups of the oxalate anion. walisongo.ac.idnih.govmdpi.commdpi.comresearchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N⁺-H | 2400 - 2800 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| Oxalate C=O | 1600 - 1700 | Asymmetric Stretching |

| Oxalate C-O | 1300 - 1400 | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene moiety in 2-(1-Naphthylmethyl)pyrrolidine acts as a chromophore, absorbing UV light due to π-π* transitions within the aromatic system. scholarsresearchlibrary.comresearchgate.netresearchgate.netaanda.orgijcesen.com The UV-Vis spectrum would be expected to show multiple absorption bands characteristic of the naphthalene ring structure. scholarsresearchlibrary.comresearchgate.netresearchgate.netaanda.orgijcesen.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Suitable Solvent (e.g., Methanol)

| Transition | Predicted λmax (nm) |

|---|---|

| π-π* | ~220 |

| π-π* | ~280 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For an amine salt like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase usually consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The inclusion of a buffer is crucial to control the pH and ensure that the amine is consistently in its protonated form, leading to sharp, symmetrical peaks. nih.govchromforum.org Purity is assessed by detecting any impurity peaks in the chromatogram, and quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | ~280 nm (based on λmax) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. This makes it the premier technique for trace-level quantification and for the identification of metabolites in biological samples. researchgate.netresearchgate.netnih.govnih.govnih.govtandfonline.commdpi.comtandfonline.comrestek.com

For trace analysis, LC-MS operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can achieve detection limits far lower than HPLC-UV. For metabolite profiling, a biological sample (e.g., plasma or urine) would be analyzed after administration of the compound. The mass spectrometer would be used to search for the parent compound and potential metabolites, which are typically formed through enzymatic reactions such as hydroxylation, N-dealkylation, or oxidation. These metabolic transformations result in predictable mass shifts from the parent drug. researchgate.netresearchgate.netnih.gov

Table 6: Hypothetical LC-MS m/z Values for Trace Analysis and Metabolite Identification

| Compound | Metabolic Transformation | Expected [M+H]⁺ m/z |

|---|---|---|

| 2-(1-Naphthylmethyl)pyrrolidine (Parent) | - | 212.14 |

| Hydroxylated Metabolite | + Oxygen | 228.14 |

| Dihydroxylated Metabolite | + 2 Oxygen | 244.14 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique would be indispensable in the structural characterization of this compound, providing unequivocal insights into its molecular conformation, the absolute stereochemistry of its chiral center, and the packing of molecules within the crystal lattice.

The process would begin with the growth of a high-quality single crystal of this compound. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms within the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. By analyzing the geometric positions and intensities of these diffracted spots, researchers can mathematically reconstruct the electron density map of the molecule and from that, deduce the precise location of each atom.

For 2-(1-Naphthylmethyl)pyrrolidine, which possesses a chiral center at the 2-position of the pyrrolidine ring, X-ray crystallography is crucial for determining the absolute configuration (R or S). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. This effect, when measured carefully, allows for the unambiguous assignment of the absolute stereochemistry, a critical piece of information for understanding its pharmacological activity.

Furthermore, the crystallographic data would reveal the solid-state structure, including details of intermolecular interactions such as hydrogen bonding between the pyrrolidine nitrogen, the naphthylmethyl group, and the oxalate counter-ion. These interactions are fundamental to the crystal's stability and can influence the compound's physicochemical properties, such as solubility and melting point. While specific crystallographic data for this compound is not publicly available, a hypothetical data table based on similar small organic molecules is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₇N · C₂H₂O₄ |

| Formula Weight | 301.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 18.234(6) |

| β (°) | 98.76(1) |

| Volume (ų) | 1542.8(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.298 |

| Absolute Configuration | S (Hypothetically Determined) |

Radioligand Synthesis and Binding Assays for Receptor Characterization

To investigate the interaction of this compound with its biological targets, such as monoamine transporters, radioligand binding assays are a cornerstone of pharmacological research. nih.govspringernature.com These assays require a radiolabeled version of the compound (a radioligand) to quantify its binding to specific receptors or transporters in biological preparations.

Radioligand Synthesis

The synthesis of a radiolabeled form of 2-(1-Naphthylmethyl)pyrrolidine, for instance, with tritium (B154650) ([³H]), would be the first critical step. rsc.orgprinceton.eduopenmedscience.comnih.gov Tritium is a commonly used isotope for this purpose due to its high specific activity and the fact that its introduction often does not significantly alter the pharmacological properties of the molecule. nih.gov One potential synthetic route could involve the catalytic reduction of a suitable precursor containing a double bond or a halogen atom with tritium gas. For example, if a precursor with a double bond in the pyrrolidine ring were synthesized, it could be reduced with tritium gas (T₂) in the presence of a catalyst like palladium on carbon (Pd/C) to yield [³H]2-(1-Naphthylmethyl)pyrrolidine. The specific activity of the resulting radioligand would be determined to ensure it is suitable for binding assays. rsc.org

Radioligand Binding Assays

Radioligand binding assays are instrumental in determining the affinity and selectivity of a compound for its target receptors. springernature.comnih.govnih.gov These experiments are typically conducted using cell membranes or tissue homogenates that express the target of interest, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org

In a typical competition binding assay, a fixed concentration of the radiolabeled ligand (e.g., a known high-affinity radioligand for the transporter) is incubated with the biological preparation in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The unlabeled compound competes with the radioligand for binding to the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated.

From this curve, the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the intrinsic affinity of the compound for the receptor. By performing these assays with preparations expressing different transporters, a selectivity profile can be established.

While no specific binding data for this compound has been published, the following table provides a hypothetical example of the kind of data that would be generated from such studies.

Hypothetical Monoamine Transporter Binding Affinity of 2-(1-Naphthylmethyl)pyrrolidine

| Transporter | Radioligand Used | Hypothetical Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

This hypothetical data suggests that the compound has a higher affinity for the dopamine transporter compared to the serotonin and norepinephrine transporters. Such findings would be critical in understanding its pharmacological profile and potential therapeutic applications.

Preclinical in Vitro Research Applications and Models Utilizing 2 1 Naphthylmethyl Pyrrolidine Oxalate

Cell-Based Assays for Target Engagement and Phenotypic Responses

Cell-based assays are fundamental in determining whether a compound interacts with its intended molecular target within a cellular context and in observing the subsequent physiological or pathological changes.

Target Engagement Assays: These assays confirm that the compound physically interacts with its target protein inside the cell. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ (Bioluminescence Resonance Energy Transfer) could be utilized. For a compound like 2-(1-Naphthylmethyl)pyrrolidine oxalate (B1200264), which may have neuropharmacological applications, these assays would be crucial in confirming its engagement with specific receptors or enzymes in neuronal cell lines. evitachem.com

Phenotypic Response Assays: These assays measure the functional consequences of the compound's activity on whole cells. For instance, if the compound is hypothesized to have neuroprotective effects, a relevant assay would be to treat neuronal cells with an excitotoxin like glutamate (B1630785) and measure the compound's ability to prevent cell death. mdpi.com Other examples include assays for neurite outgrowth, cell proliferation, or the inhibition of inflammatory responses in relevant cell types. The choice of cell line and endpoint is dictated by the therapeutic hypothesis.

Biochemical Enzyme Assays to Quantify Inhibitory or Modulatory Activity

Should the molecular target of 2-(1-Naphthylmethyl)pyrrolidine oxalate be an enzyme, biochemical assays are employed to quantify its effect on the enzyme's activity. These assays are performed in a cell-free system, using either purified or recombinant enzymes.

The primary goal is to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. For example, derivatives of the pyrrolidine (B122466) scaffold have been investigated as inhibitors of enzymes like the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], which is involved in antibiotic resistance. nih.govnih.gov If this compound were being investigated for a similar purpose, a biochemical assay would directly measure its ability to inhibit the enzymatic activity of AAC(6′)-Ib. nih.govnih.gov

The data generated from these assays are critical for establishing a structure-activity relationship (SAR), where modifications to the chemical structure are correlated with changes in inhibitory or modulatory potency. nih.govnih.gov

Table 1: Representative Data from a Hypothetical Enzyme Inhibition Assay

| Compound Concentration (nM) | Enzyme Activity (% of Control) |

| 1 | 95 |

| 10 | 80 |

| 100 | 52 |

| 1000 | 15 |

| 10000 | 5 |

This table illustrates the type of data that would be generated to determine the IC50 of a compound in an enzyme inhibition assay. Specific data for this compound is not available.

Receptor Binding Assays Using Membrane Preparations or Recombinant Protein Systems

For compounds that are believed to act on cell surface or intracellular receptors, receptor binding assays are essential. These assays quantify the affinity of a compound for a specific receptor.

Methodology: These assays typically use cell membrane preparations that are rich in the target receptor or highly purified recombinant proteins. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki) of the test compound is calculated.

Application: Given that the naphthyl group may enhance binding affinity to dopamine (B1211576) receptors, a receptor binding assay would be a primary tool to investigate this. evitachem.com Pyrrolidine derivatives have also been explored as modulators for serotonin (B10506) receptors, which are implicated in various mental disorders. nih.gov Therefore, a panel of receptor binding assays against various neurotransmitter receptors would be a logical step in characterizing the selectivity profile of this compound.

Table 2: Illustrative Data from a Competitive Receptor Binding Assay

| Compound | Target Receptor | Ki (nM) |

| Compound X | Dopamine D2 | 75 |

| Compound X | Serotonin 5-HT2A | 1500 |

| Compound X | Adrenergic α1 | >10000 |

This table demonstrates how binding affinity data can reveal the potency and selectivity of a compound for its target receptors. Specific data for this compound is not available.

Cellular Permeability and Transport Studies

For a compound to be effective, it often needs to cross cellular membranes to reach its intracellular target. Cellular permeability assays are designed to predict a compound's ability to be absorbed and distributed.

Caco-2 Permeability Assay: The most common in vitro model for predicting human intestinal absorption is the Caco-2 cell permeability assay. Caco-2 cells are human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and mimicking the intestinal barrier. The rate at which the compound crosses this monolayer is measured in both directions (apical to basolateral and basolateral to apical) to determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio may suggest that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). researchgate.net

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that assesses a compound's passive diffusion across an artificial membrane. It is often used as a high-throughput screen for membrane permeability.

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., microsomes)

Microsomal Stability Assay: This is the most common in vitro method for assessing Phase I metabolism. The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured by techniques such as liquid chromatography-mass spectrometry (LC-MS). The results are used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Hepatocyte Stability Assay: For a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions, intact hepatocytes are used. This assay provides a more complete picture of a compound's metabolic fate in the liver.

Table 3: Example of In Vitro Metabolic Stability Data

| Compound | Species | In Vitro Half-life (min) in Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) |

| Compound Y | Human | 45 | 15.4 |

| Compound Y | Rat | 20 | 34.7 |

This table shows the kind of comparative data generated from metabolic stability assays, which is crucial for predicting in vivo pharmacokinetic properties. Specific data for this compound is not available.

Future Research Trajectories and Academic Significance of 2 1 Naphthylmethyl Pyrrolidine Oxalate

Identification of Novel Biological Targets and Therapeutic Hypotheses

The chemical structure of 2-(1-Naphthylmethyl)pyrrolidine oxalate (B1200264) suggests several plausible biological targets and therapeutic applications that warrant investigation. The pyrrolidine (B122466) ring is a common motif in drugs targeting the central nervous system (CNS), while the naphthyl group can confer potency and selectivity for various receptors and enzymes.

Hypothesized Biological Targets:

Cholinesterases (AChE and BChE) and BACE-1: Structurally related N-benzylpyrrolidine derivatives have been investigated as multi-target agents for Alzheimer's disease. nih.govresearchgate.net These compounds have shown the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), key enzymes in the pathophysiology of Alzheimer's. Future studies could explore if 2-(1-Naphthylmethyl)pyrrolidine oxalate exhibits similar inhibitory activities.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The pyrrolidine scaffold is a key component of ligands for dopamine and serotonin receptors. mdpi.com Alterations in these neurotransmitter systems are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and schizophrenia.

Kinase Inhibition: Naphthalene (B1677914) derivatives have been explored as inhibitors of various kinases, which are crucial in cell signaling and are often dysregulated in cancer. ontosight.ai The bulky and hydrophobic nature of the naphthyl group could facilitate binding to the ATP-binding pocket of certain kinases.

Antiviral Activity: The pyrrolidine ring is present in several antiviral drugs. nih.gov For instance, it is a component of drugs used to treat Hepatitis C and other viral infections. This raises the possibility that this compound could serve as a scaffold for the development of new antiviral agents.

Potential Therapeutic Applications:

Based on these potential targets, therapeutic hypotheses for this compound could be formulated in the following areas:

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Potential inhibition of enzymes like AChE and BACE-1, relevant to Alzheimer's disease. nih.govresearchgate.net |

| Cancer | Possible interaction with kinases or other proteins involved in cancer progression. nih.govontosight.ai |

| Infectious Diseases | The pyrrolidine moiety is a known pharmacophore in antiviral and antibacterial agents. frontiersin.orgnih.gov |

| Inflammatory Disorders | Certain pyrrolidine derivatives have shown anti-inflammatory properties. nih.gov |

Development of Advanced Analogs with Enhanced Potency and Selectivity

Future research could focus on the synthesis of advanced analogs of this compound to improve its potency and selectivity for specific biological targets. The pyrrolidine and naphthalene moieties offer multiple sites for chemical modification.

Strategies for Analog Development:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halo groups) on the naphthalene ring can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for a target.

Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring can influence the compound's three-dimensional shape and interaction with target proteins. nih.gov

Stereochemistry: The chiral center at the 2-position of the pyrrolidine ring allows for the synthesis of stereoisomers. It is well-established that different enantiomers of a compound can have distinct pharmacological activities and potencies. researchgate.net

The following table outlines potential modifications and their expected impact:

| Modification Site | Type of Modification | Potential Impact |

| Naphthalene Ring | Introduction of electron-donating or withdrawing groups | Altered binding affinity and selectivity |